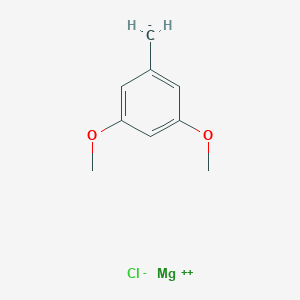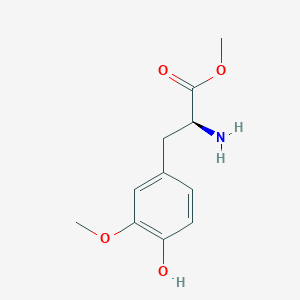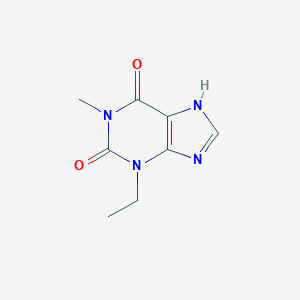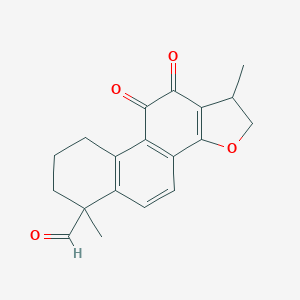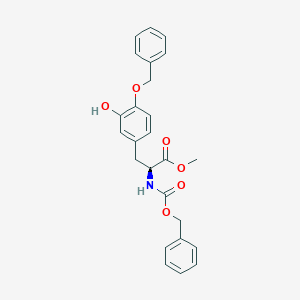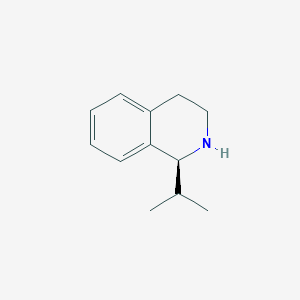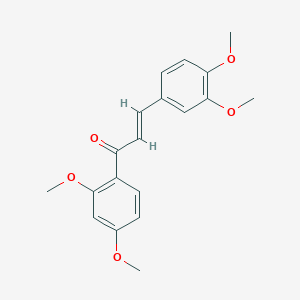
(2E)-1-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chalcone, 3,4,2’,4’-tetramethoxy-, is a derivative of chalcone, an aromatic ketone that forms the central core of many important biological compounds. Chalcones are biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants. The chalcone core is composed of two aromatic rings linked through a three-carbon α, β-unsaturated carbonyl system. Chalcone derivatives, including 3,4,2’,4’-tetramethoxy-chalcone, exhibit a wide range of therapeutic activities such as anticancer, antioxidant, anti-inflammatory, and antiviral properties .
Mechanism of Action
Target of Action
Chalcone, 3,4,2’,4’-tetramethoxy-, is a naturally occurring α,β-unsaturated ketone with biological importance . It has been identified as a potential inhibitor of the Mep A efflux pump, which plays a crucial role in combating antibiotic resistance.
Mode of Action
The compound interacts with its target, the Mep A efflux pump, enhancing the efficacy of certain antibiotics like ciprofloxacin. This interaction results in the inhibition of the efflux pump, thereby increasing the intracellular concentration of the antibiotic and enhancing its antimicrobial activity.
Biochemical Pathways
Chalcones and their derivatives are important intermediates of the flavonoid biosynthetic pathway . They occur as polyphenolic compounds in plants and have been used in traditional medicinal practice for many years . The inhibition of the Mep A efflux pump by Chalcone, 3,4,2’,4’-tetramethoxy-, affects the efflux of antibiotics, a key mechanism of antibiotic resistance.
Pharmacokinetics
Chalcones in general are known to have good bioavailability due to their lipophilic nature .
Result of Action
The primary result of the action of Chalcone, 3,4,2’,4’-tetramethoxy-, is the enhanced efficacy of antibiotics like ciprofloxacin. By inhibiting the Mep A efflux pump, it increases the intracellular concentration of the antibiotic, thereby enhancing its antimicrobial activity.
Preparation Methods
The synthesis of chalcone, 3,4,2’,4’-tetramethoxy-, typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethoxybenzaldehyde and 2,4-dimethoxyacetophenone in the presence of a base such as sodium hydroxide in ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the chalcone is complete. The product is then purified by recrystallization or column chromatography .
Industrial production methods for chalcones often involve similar synthetic routes but are optimized for higher yields and purity. These methods may include the use of different solvents, catalysts, and purification techniques to enhance the efficiency of the process .
Chemical Reactions Analysis
Chalcone, 3,4,2’,4’-tetramethoxy-, undergoes various chemical reactions, including:
Scientific Research Applications
Chalcone, 3,4,2’,4’-tetramethoxy-, has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various flavonoids and other bioactive compounds.
Biology: Chalcone derivatives are studied for their biological activities, including their role as antioxidants and anti-inflammatory agents.
Medicine: Chalcone derivatives, including 3,4,2’,4’-tetramethoxy-chalcone, are explored for their anticancer properties.
Comparison with Similar Compounds
Chalcone, 3,4,2’,4’-tetramethoxy-, can be compared with other chalcone derivatives such as:
Chalcone, 2’,4’-dihydroxy-: This compound has hydroxyl groups instead of methoxy groups, which can influence its biological activity and solubility.
Chalcone, 4’-methoxy-: This derivative has a single methoxy group, which may result in different pharmacological properties compared to the tetramethoxy derivative.
Chalcone, 2’,4’-dimethoxy-: Similar to the tetramethoxy derivative but with fewer methoxy groups, affecting its reactivity and biological activity.
The uniqueness of chalcone, 3,4,2’,4’-tetramethoxy-, lies in its multiple methoxy groups, which can enhance its stability and bioactivity compared to other chalcone derivatives .
Properties
IUPAC Name |
(E)-1-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-21-14-7-8-15(18(12-14)23-3)16(20)9-5-13-6-10-17(22-2)19(11-13)24-4/h5-12H,1-4H3/b9-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVLLUWABVOODQ-WEVVVXLNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100753-43-3 |
Source


|
| Record name | Chalcone, 3,4,2',4'-tetramethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100753433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
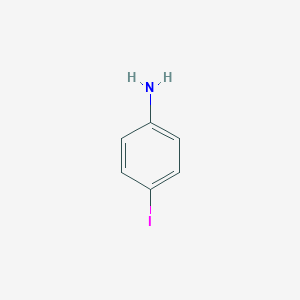
![[(2R,3R,4R,5R,6R)-6-[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl]oxy-5-hydroxy-3,4-diphosphonooxyoxan-2-yl]methyl acetate](/img/structure/B139538.png)
![[(2R,2aS,4aR,7aR,7bR)-3-formyl-2a,4a-dihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate](/img/structure/B139551.png)

